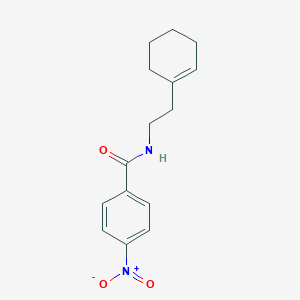
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide is an organic compound that features a benzamide core with a nitro group at the para position and a cyclohexenyl ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(cyclohex-1-enyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: 4-amino-benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexenyl group may also play a role in modulating the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine
- N-(cyclohex-1-enyl)-N-(2-(cyclohex-1-enyl)ethyl)-α-(methylthio)acetamide
- (2-Cyclohex-1-enyl-ethyl)-diphenyl-amine
Uniqueness
N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclohexenyl ethyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H18N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,16,18) |
InChIキー |
AZDRWROIXARTCX-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B325152.png)
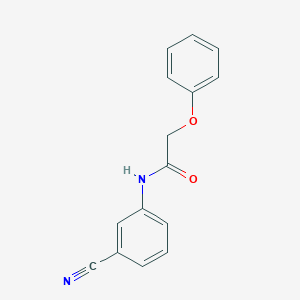
![2-[(phenoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B325154.png)
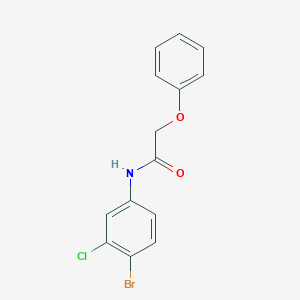

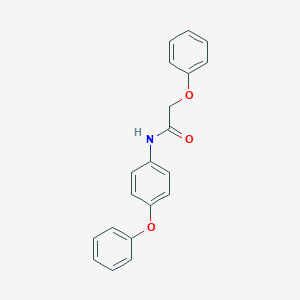
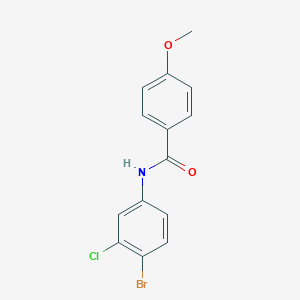

![4-methoxy-N-{2-[(4-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide](/img/structure/B325162.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B325163.png)
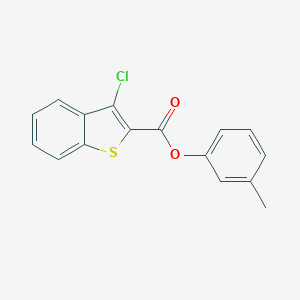
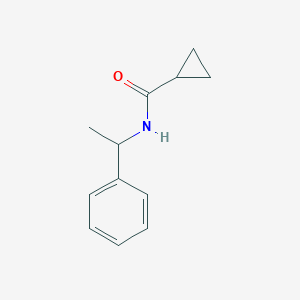
![N-[4'-(butyrylamino)-3,3'-dimethyl[1,1'-biphenyl]-4-yl]butanamide](/img/structure/B325173.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide](/img/structure/B325178.png)
